N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide
Description
N-Methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide is a heterocyclic compound featuring a strained azetidine ring substituted with a methylsulfonyl group and a methoxy-methyl carboxamide moiety. Its unique structure combines sulfonamide and carboxamide functionalities, which are critical in modulating reactivity and biological activity. The methylsulfonyl group enhances electrophilicity and stability, making it a candidate for applications in medicinal chemistry (e.g., protease inhibition) or as a directing group in catalytic reactions.
Properties
IUPAC Name |
N-methoxy-N-methyl-1-methylsulfonylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c1-8(13-2)7(10)6-4-9(5-6)14(3,11)12/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATNPTPSLJQJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CN(C1)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide involves several steps. Typically, the synthetic route includes the reaction of azetidine-3-carboxylic acid with methylsulfonyl chloride in the presence of a base to form the corresponding sulfonyl derivative. This intermediate is then reacted with N-methoxy-N-methylamine under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been investigated for its inhibitory effects against SARS-CoV-2, the virus responsible for COVID-19. The azetidine derivatives, including N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide, have shown promising results in biochemical evaluations, indicating their potency against viral proteases involved in the replication of coronaviruses .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, particularly through modulation of the NURR-1 nuclear receptor. This receptor is implicated in various neurodegenerative diseases, including Parkinson's and Alzheimer's diseases. Compounds that can enhance NURR-1 activity may offer therapeutic benefits by protecting dopaminergic neurons from degeneration .
Synthetic Routes
The synthesis of this compound has been achieved through various methods involving azetidine and oxetane derivatives. Efficient synthetic routes have been established that allow for the modification of the azetidine ring to enhance biological activity and selectivity .
Structure-Activity Relationship (SAR) Studies
SAR studies have been critical in understanding how modifications to the azetidine structure affect its biological activity. For instance, variations in substituents on the azetidine ring can significantly influence its interaction with target proteins, thereby enhancing or diminishing its therapeutic effects .
Potential Therapeutic Uses
Given its properties, this compound is being explored for multiple therapeutic uses:
- Neurodegenerative Diseases: Its ability to modulate neuroprotective pathways makes it a candidate for treating conditions like Alzheimer's and Parkinson's disease.
- Infectious Diseases: Its antiviral properties position it as a potential treatment option for viral infections, particularly those caused by coronaviruses.
Case Study: Antiviral Efficacy
A study evaluating a series of azetidine inhibitors demonstrated that compounds similar to this compound exhibited significant antiviral activity against SARS-CoV-2 proteases, with some derivatives showing low nanomolar EC50 values .
Neuroprotection in Animal Models
Research involving animal models of neurodegeneration has shown that compounds targeting the NURR-1 receptor can mitigate symptoms associated with dopaminergic loss, suggesting a protective effect that could be attributed to derivatives like this compound .
Tables
| Application Area | Description | Current Research Focus |
|---|---|---|
| Antiviral Activity | Inhibition of viral proteases | SARS-CoV-2 treatment |
| Neuroprotective Effects | Modulation of NURR-1 receptor | Parkinson's and Alzheimer's diseases |
| Synthetic Development | Efficient routes for azetidine derivatives | Enhancing bioactivity |
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Differences
- Methylsulfonyl vs.
- Carboxamide vs. Benzamide Backbones : The azetidine carboxamide’s strained ring increases reactivity relative to the planar benzamide in , which may influence regioselectivity in C–H functionalization reactions.
Spectroscopic and Reactivity Comparisons
NMR Profiling (Referencing )
NMR analysis, as demonstrated in for rapamycin analogs, can identify substituent-induced chemical shift changes. For the target compound:
- Region A (Positions 39–44): Methylsulfonyl protons would exhibit distinct deshielding (~3.1–3.5 ppm in ¹H NMR) compared to hydroxy or cyano groups in analogs.
- Region B (Positions 29–36): The methoxy-methyl carboxamide may cause upfield shifts due to electron donation, contrasting with the cyano group’s strong deshielding in ’s compound .
Reactivity in Lumped Systems (Referencing )
Lumping strategies group compounds with similar functional groups (e.g., carboxamides). However, the target’s methylsulfonyl group introduces distinct reactivity:
- Destruction Pathways : Unlike simpler carboxamides (e.g., ), the methylsulfonyl group may resist hydrolysis but participate in nucleophilic aromatic substitution, increasing persistence in reaction environments .
Biological Activity
N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, chemical properties, and comparisons with similar compounds.
This compound features a unique structure that includes an azetidine ring and a sulfonyl group. Its chemical formula is C₇H₁₃N₃O₃S, and it has the following key functional groups:
- Methoxy group : Enhances solubility and may influence biological activity.
- Methylsulfonyl group : Implicated in enzyme inhibition and receptor interactions.
- Azetidine ring : Provides structural rigidity and potential for diverse interactions.
The primary mechanism of action for this compound appears to involve its interaction with specific enzymes or receptors. It may modulate the activity of these targets, leading to various biological effects. The exact pathways remain under investigation, but preliminary studies suggest that this compound could serve as a small molecule inhibitor for certain kinases or other regulatory proteins involved in disease processes.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, potentially affecting metabolic pathways. For instance, it has been noted to interact with dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in certain pathogens like Plasmodium species, which are responsible for malaria .
Anticancer Potential
Studies have suggested that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The sulfonyl group is often associated with enhanced activity against tumor cells by disrupting cellular signaling pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-methoxy-N-methylacetamide | Lacks azetidine ring | Limited biological activity |
| N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide | Similar but without methoxy group | Moderate enzyme inhibition |
| N-methoxy-1-(methylsulfonyl)azetidine-3-carboxamide | Lacks N-methyl group | Reduced potency |
This table illustrates how the presence of specific functional groups influences the biological activity of these compounds.
Case Studies and Research Findings
Several research studies have evaluated the biological effects of this compound. Notable findings include:
- In vitro Studies : Initial tests indicated that this compound exhibited significant inhibition of DHODH in Plasmodium species, suggesting potential as an antimalarial agent .
- Cell Line Experiments : In cancer cell lines, the compound demonstrated cytotoxic effects, leading to cell death through apoptosis mechanisms .
- Animal Models : Preliminary studies in animal models have shown promise in reducing tumor growth and enhancing survival rates when administered alongside standard therapies .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-methoxy-N-methyl-1-(methylsulfonyl)azetidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is typically employed:
Oxidation and coupling : Use methylsulfonyl chloride as both an oxidant and condensing agent in the presence of a tertiary amine (e.g., triethylamine) to activate carboxylic acid intermediates. Reaction temperatures between -20°C and 0°C improve selectivity for the sulfonamide product .
Purification : Chromatography (e.g., silica gel) or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) enhances purity. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and avoid over-oxidation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the azetidine ring conformation, methoxy group integration, and sulfonamide connectivity.
- IR Spectroscopy : Key peaks include ~1150–1300 cm (S=O stretching) and ~1650 cm (C=O of carboxamide) .
- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water gradients and UV detection at 254 nm .
Q. How should researchers mitigate degradation of this compound during storage?
- Methodological Answer :
- Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid prolonged exposure to moisture or acidic/basic environments, which hydrolyze the sulfonamide group .
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid or demethylated analogs) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the methylsulfonyl group in the compound’s reactivity?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., sulfonamide bond formation) .
- Electrophilicity Assays : Use computational tools (DFT) to calculate partial charges on the sulfonyl sulfur atom, correlating with its susceptibility to nucleophilic attack .
Q. What experimental approaches resolve discrepancies in reported synthetic yields of this compound across studies?
- Methodological Answer :
- Parameter Screening : Systematically vary catalysts (e.g., tertiary amines vs. DMAP), solvent polarity, and temperature to identify critical yield-limiting factors .
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., over-oxidized sulfonic acid derivatives) that reduce yield. Optimize quenching protocols (e.g., gradual addition of methanol/water) to minimize side reactions .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding poses of the azetidine-carboxamide scaffold with target proteins (e.g., kinases). Validate predictions with SPR (surface plasmon resonance) binding assays .
- MD Simulations : Analyze conformational stability of the methylsulfonyl group in aqueous vs. lipid environments to predict membrane permeability .
Data Contradiction and Validation
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Cross-Validation : Compare data with structurally analogous compounds (e.g., N-methoxy-N-methylazetidine derivatives) to assign ambiguous peaks. Use heteronuclear correlation experiments (HSQC/HMBC) to resolve overlapping signals .
- Crystallography : If available, single-crystal X-ray diffraction provides unambiguous confirmation of bond geometries and stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
